1-Isoquinolin-5-yl-3-phenethyl-urea is a compound that falls within the category of substituted urea derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features an isoquinoline moiety and a phenethyl group, contributing to its potential pharmacological properties. The classification of this compound includes its role as a urea derivative and its structural characteristics that align it with heterocyclic compounds.
The compound is synthesized from readily available starting materials, often involving isoquinoline and phenethylamine derivatives. Substituted ureas such as 1-Isoquinolin-5-yl-3-phenethyl-urea are known for their applications in drug design and development, particularly in targeting various biological pathways. The classification of this compound can be summarized as follows:
The synthesis of 1-Isoquinolin-5-yl-3-phenethyl-urea can be achieved through several methods. A common approach involves the reaction of an isocyanate with an amine, specifically using isoquinoline derivatives. The typical synthetic route may include the following steps:
Technical details include the use of nitrogen atmosphere during reactions to prevent moisture interference, and characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm product formation .
The molecular structure of 1-Isoquinolin-5-yl-3-phenethyl-urea can be represented as follows:
This indicates that the compound contains:
The structure features a central urea group (–NH–CO–NH–) flanked by an isoquinoline ring and a phenethyl group, contributing to its potential biological activity.
1-Isoquinolin-5-yl-3-phenethyl-urea can participate in various chemical reactions typical for urea derivatives, including:
These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic systems, enhancing reactivity .
The mechanism of action for compounds like 1-Isoquinolin-5-yl-3-phenethyl-urea often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for certain enzymes:
Data supporting these mechanisms typically arise from in vitro studies assessing enzyme activity or receptor binding affinities .
1-Isoquinolin-5-yl-3-phenethyl-urea exhibits several physical properties:
The chemical stability of 1-Isoquinolin-5-yl-3-phenethyl-urea under various conditions is crucial for its application in pharmaceuticals. It is generally stable under neutral conditions but may degrade under strong acidic or basic environments.
1-Isoquinolin-5-yl-3-phenethyl-urea has several scientific applications:
The core architecture of 1-isoquinolin-5-yl-3-phenethyl-urea integrates a bicyclic isoquinoline system linked via a urea bridge to a phenethyl group. This scaffold exemplifies strategic molecular hybridization in drug design, leveraging distinct pharmacophoric properties from each domain. The isoquinoline nucleus provides a planar, electron-rich aromatic system capable of π-π stacking interactions with biological targets and solvent-exposed binding pockets. Its fused ring system enhances metabolic stability compared to monocyclic heteroarenes, as evidenced by its prevalence in bioactive molecules targeting neurological disorders and inflammation [10].
The urea connector (–NH–C(=O)–NH–) serves as a versatile hydrogen-bonding module. Its dual N–H bonds function as hydrogen bond donors, while the carbonyl oxygen acts as a potent hydrogen bond acceptor. This bidirectional H-bonding capability enables critical interactions with protein residues in enzyme active sites or receptor binding domains. Studies on structurally analogous TRPV1 antagonists confirm urea’s superiority over amide or carbamate isosteres in maximizing target affinity through complementary polar contacts [5] [7]. Molecular modeling reveals that the ortho-fusion in isoquinoline constrains rotational freedom, pre-organizing the molecule for optimal target engagement. This geometric restraint enhances binding entropy compared to flexible alkyl chains, as observed in isoquinoline-containing clinical candidates like the TRPV1 antagonist A-778317 (pIC₅₀ = 8.31) [2].
Table 1: Key Physicochemical Properties of 1-Isoquinolin-5-yl-3-phenethyl-urea
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₁₇N₃O | Medium molecular weight (291.35 g/mol) for CNS penetration |
Hydrogen Bond Acceptors | 3 | Facilitates target recognition via H-bond networks |
Hydrogen Bond Donors | 2 | Critical for urea’s bidentate H-bonding capability |
Rotatable Bonds | 4 | Moderate flexibility for conformational adaptation |
Aromatic Rings | 2 (isoquinoline + benzene) | Enables π-stacking and hydrophobic interactions |
The phenethyl group (–CH₂–CH₂–C₆H₅) constitutes a critical hydrophobic pharmacophore that profoundly influences ligand-receptor binding dynamics. Structure-activity relationship (SAR) analyses of analogous urea derivatives demonstrate that:
1-Isoquinolin-5-yl-3-phenethyl-urea shares significant pharmacophoric homology with established TRPV1 modulators, particularly regarding the urea-isoquinoline "head" region:
Table 2: Structural and Functional Comparison with Reference TRPV1 Ligands
Compound | Structure | Key Binding Features | Affinity (IC₅₀/KD) |
---|---|---|---|
1-Isoquinolin-5-yl-3-phenethyl-urea | Isoquinoline-5-yl + urea + phenethyl | Urea H-bonds to E570/Y511; phenethyl hydrophobic contact | Not reported |
A-778317 [2] | 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea | Stereoselective binding (R > S); indane moiety occupies allosteric pocket | KD = 3.4 nM (TRPV1) |
Capsazepine [7] | Benzazepine-7,8-diol + thiourea + 4-Cl-phenyl | Thiourea binds T550/S512; chlorine enhances membrane partitioning | IC₅₀ = 200-500 nM |
SB-705498 [5] | 2-Benzothiazolylacetamide + urea + 3-fluorophenyl | Urea links heteroaryl head to fluorophenyl tail; fluorophore for H-bond enhancement | IC₅₀ = 8 nM (hTRPV1) |
Critical pharmacophore distinctions include:
The compound’s molecular weight (291.35 g/mol) and cLogP (~3.2, predicted) align with optimal ranges for CNS-targeted agents, contrasting with larger TRPV1 antagonists like SB-705498 (MW 405.5). This suggests potential for neurological applications where blood-brain barrier penetration is essential [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7